Fluorescein-PEG6-Acid

Descripción general

Descripción

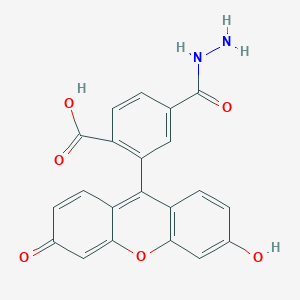

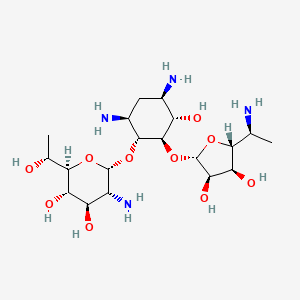

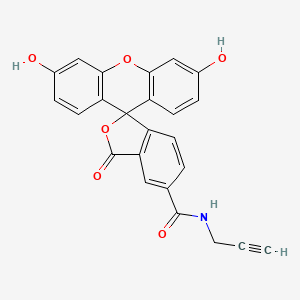

Fluorescein-PEG6-Acid (CAS: 2055014-69-0) is a xanthene dye with excitation/emission maximum at 494/517 nm and a free terminal carboxyl acid . It is a part of the Fluorescent PEG category of compounds .

Molecular Structure Analysis

This compound has a chemical formula of C36H42N2O13S and a molecular weight of 742.8 . It is a xanthene dye with a free terminal carboxyl acid .Chemical Reactions Analysis

This compound, like other fluorescein compounds, can participate in various chemical reactions. For instance, its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . Fluorogenic reactions, which generate fluorescence from nonfluorescent reactants, are also relevant in the context of fluorescein compounds .Aplicaciones Científicas De Investigación

Noncovalent Functionalization of Carbon Nanotubes

Fluorescein-polyethylene glycol (Fluor-PEG) has been used for noncovalently functionalizing single-walled carbon nanotubes (SWNTs). This creates water-soluble nanotube conjugates and imparts fluorescence labels to nanotubes. Interestingly, the interaction between fluorescein and SWNTs is pH-dependent, and this conjugate exhibits unique pH-dependent optical absorbance and fluorescence properties (Nakayama-Ratchford et al., 2007).

Fluorescein Prototropism in Poly(ethylene glycol)s

Research into the prototropism of fluorescein in liquid poly(ethylene glycol)s (PEGs) and their aqueous mixtures has revealed insights into the various prototropic forms of fluorescein. This study provides valuable information about the behavior of fluorescein in different PEG environments, which is crucial for applications in chemistry and biochemistry (Bhagi et al., 2013).

Fluorescence-based Glucose Biosensor

Fluorescein isothiocyanate dextran (FITC-dextran) has been utilized in a photopolymerized poly(ethylene glycol) (PEG) hydrogel to create a fluorescence biosensor for glucose. This application demonstrates the potential of fluorescein-PEG conjugates in medical diagnostics and monitoring (Russell et al., 1999).

Intracellular Imaging with Fluorescein-Functionalized Graphene Oxide

Fluorescein-functionalized graphene oxide, synthesized via a PEG bridge, shows excellent pH-tunable fluorescent properties and potential for intracellular imaging. This application highlights the use of fluorescein-PEG conjugates in nanotechnology and cellular biology (Peng et al., 2010).

Targeted Imaging of Breast Cancer Cells

Fluorescein isothiocyanate (FITC) conjugated nanoparticles have been explored for targeted imaging of breast cancer cells, demonstrating the potential of fluorescein-PEG conjugates in cancer research and therapy (Majd et al., 2013).

Rational Design of Fluorescein-based Fluorescence Probes

Studies on fluorescein derivatives have provided strategies for designing functional fluorescence probes. Such probes are valuable in detecting specific biomolecules, highlighting the application of fluorescein-PEG conjugates in molecular biology (Tanaka et al., 2001).

Mecanismo De Acción

Target of Action

Fluorescein-PEG6-Acid is a xanthene dye . The primary targets of this compound are primary amine groups . These targets play a crucial role in the formation of stable amide bonds when they react with the terminal carboxylic acid of this compound in the presence of activators .

Mode of Action

This compound interacts with its targets (primary amine groups) through a chemical reaction. The terminal carboxylic acid of this compound reacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can be used as a quantum yield standard .

Biochemical Pathways

This compound, being a xanthene dye, is involved in the fluorescence process . The compound has an excitation/emission maximum of 494/517 nm . This property allows it to be used in various biological applications, including targeted probes for specific imaging, flexible monitoring of bacterial growth, and biomedical applications .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This reaction enables the compound to be used as a quantum yield standard . Additionally, the compound’s fluorescent properties allow it to be used in various biological applications, such as targeted imaging .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups and form a stable amide bond . Additionally, the compound’s solubility in aqueous media, facilitated by the hydrophilic PEG spacer, can influence its action, efficacy, and stability .

Direcciones Futuras

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG6-Acid, as a fluorescein derivative, could potentially contribute to these advancements.

Análisis Bioquímico

Biochemical Properties

Fluorescein-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or DCC . This reaction is crucial for conjugating the dye to proteins, enzymes, and other biomolecules, allowing for their visualization and tracking in various assays . The hydrophilic PEG spacer not only increases solubility but also minimizes steric hindrance, facilitating more efficient binding interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. Its fluorescent properties enable researchers to monitor cellular events in real-time, providing insights into cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can be used in fluorescence resonance energy transfer (FRET)-based sensors to study intracellular pathways and interactions . The compound’s ability to label and track biomolecules makes it a valuable tool for understanding cellular dynamics and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The terminal carboxylic acid group forms stable amide bonds with primary amine groups on proteins and enzymes . This covalent attachment allows for the precise labeling of target molecules, facilitating their detection and analysis in various assays . Additionally, the fluorescent properties of this compound enable the visualization of these interactions, providing valuable insights into the molecular mechanisms underlying cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C in the dark . Its fluorescence intensity may decrease over prolonged exposure to light or high temperatures . Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties in both in vitro and in vivo experiments, making it a reliable tool for long-term studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and alterations in cellular functions . It is essential to determine the optimal dosage to achieve the desired labeling and tracking effects while minimizing any potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism . The compound can be metabolically degraded by sequential enzyme reactions, allowing for the visualization of metabolic activity in living cells . This property makes this compound a valuable tool for studying metabolic flux and metabolite levels in different biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility and facilitates its movement within aqueous environments . This property allows for efficient labeling and tracking of biomolecules in various cellular compartments and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for studying the spatial distribution of biomolecules and understanding their roles in different cellular processes .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRUXJMOGOVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

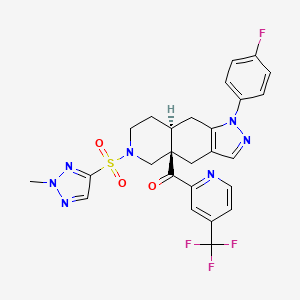

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

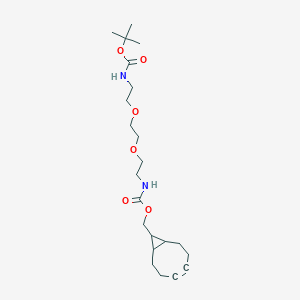

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

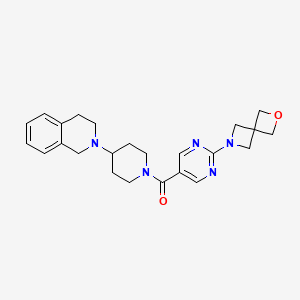

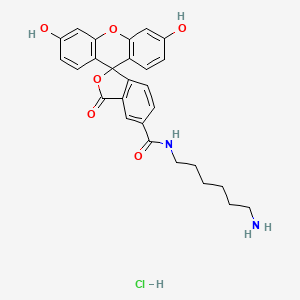

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)